molecular formula C8H6N2O3 B12916414 2-(2-Furyl)pyrimidine-4,6-diol CAS No. 89508-87-2

2-(2-Furyl)pyrimidine-4,6-diol

Cat. No.: B12916414
CAS No.: 89508-87-2
M. Wt: 178.14 g/mol
InChI Key: BTVLIKJDLVDFOL-UHFFFAOYSA-N
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Description

2-(2-Furyl)pyrimidine-4,6-diol is an organic compound characterized by a pyrimidine ring substituted with a furyl group at the 2-position and hydroxyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furyl)pyrimidine-4,6-diol typically involves the condensation of furfural with appropriate pyrimidine precursors under controlled conditions. One common method includes the reaction of furfural with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to introduce the hydroxyl groups at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Furyl)pyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated pyrimidine derivative.

    Substitution: The furyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-(2-furyl)pyrimidine-4,6-dione.

    Reduction: Formation of 2-(2-furyl)pyrimidine.

    Substitution: Formation of 2-(2-halofuryl)pyrimidine-4,6-diol.

Scientific Research Applications

2-(2-Furyl)pyrimidine-4,6-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-(2-Furyl)pyrimidine-4,6-diol exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial metabolic pathways. The compound’s electronic properties are attributed to its conjugated π-system, which facilitates charge transfer processes.

Comparison with Similar Compounds

    4,6-Di(2-furyl)pyrimidine: Similar structure but with two furyl groups, enhancing its electronic properties.

    2-(Dimethylamino)pyrimidine-4,6-diol: Substituted with a dimethylamino group, altering its chemical reactivity and biological activity.

    6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol: Contains a fluorine atom, which can significantly affect its chemical and physical properties.

Uniqueness: 2-(2-Furyl)pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

89508-87-2

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-(furan-2-yl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H6N2O3/c11-6-4-7(12)10-8(9-6)5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)

InChI Key

BTVLIKJDLVDFOL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=CC(=O)N2)O

Origin of Product

United States

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